![molecular formula C8H9N3O2 B1449727 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione CAS No. 1396807-57-0](/img/structure/B1449727.png)
1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione
Übersicht
Beschreibung
“1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione” is a chemical compound with the CAS Number: 1396807-57-0 . It has a molecular weight of 179.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code of the compound is 1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 179.18 . The InChI code of the compound is 1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Cyclization Reactions
The chemical structure of 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione demonstrates significant π-electron richness, particularly in the pyrrole ring. This characteristic facilitates various cyclization reactions. For example, its reaction with 1,3-diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and pyrimido[5',4':3,4]pyrrolo[1,2-b]pyridazine-1,3(2H,4H)-diones, indicating the compound's utility in synthesizing complex heterocyclic structures (Tsupak et al., 2003).
Synthesis of Heterocyclic Systems
This compound is instrumental in synthesizing diverse polynuclear heterocyclic systems. Its intramolecular electrophilic substitution leads to the formation of several complex molecules, including pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, showcasing its versatility in organic synthesis (Tsupak & Shevchenko, 2006).
Green Synthesis Methods
The compound is also used in green synthesis methods. For instance, it plays a role in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using an organocatalyst assisted domino Knoevenagel condensation–Michael addition–cyclization. This method avoids the need for traditional purification methods, emphasizing its significance in eco-friendly chemical processes (Ahadi et al., 2014).
Cyclization and Nucleophilic Reactions
The compound's reactivity towards N-nucleophiles has been studied, showing its potential in various cyclization and nucleophilic reactions. This opens up possibilities for its application in synthesizing nitrogen-rich heterocycles, which are important in medicinal chemistry (Tsupak, Gavrilenko, & Kostrub, 2009).
Synthesis of Novel Heterocyclic Compounds
Moreover, its reactions with different chemical agents lead to the synthesis of novel heterocyclic compounds. For instance, its reaction with substituted benzoyl chlorides yields 10-(R-benzoyl)-2,4-dimethyl-6-(R-phenyl)-8,9-dihydropyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine-1,3(2H,4H)-diones, highlighting its utility in developing new chemical entities (Gasparyan et al., 2016).
Electrophilic Substitution Reactions
Electrophilic substitution reactions of the compound have also been explored. These reactions provide insights into its chemical behavior and potential applications in the synthesis of various substituted compounds (Tsupak, Tkachenko, & Pozharskii, 1994).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and promoting programmed cell death . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects . The compound’s ability to alter gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The metabolites of this compound can also exert biological effects, contributing to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOFAXKBZPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CNC=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)
![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)
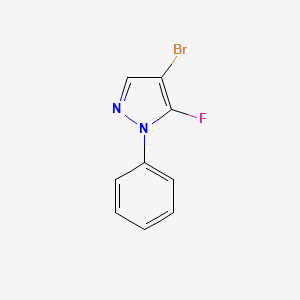
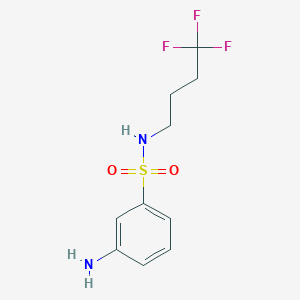


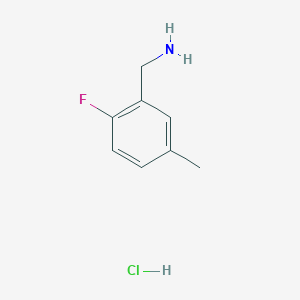
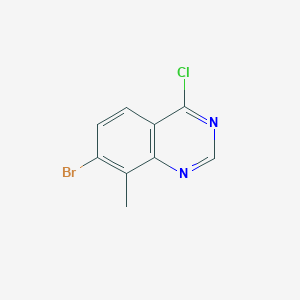
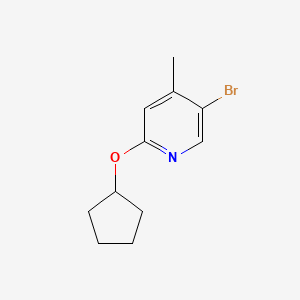
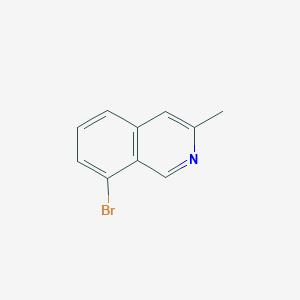

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)
